Methanediamine, 1-sulfonyl-
Description
Thiourea dioxide (CH₄N₂SO₂), also known as formamidine sulfinic acid, is a sulfur-containing compound widely used as a reducing agent in industrial and synthetic applications. Its structure comprises a thiourea backbone ((NH₂)₂CS) oxidized to a sulfinic acid derivative, giving it unique redox properties . The compound is stable in solid form and aqueous solutions, with strong reductive capabilities in alkaline conditions due to the formation of sulfoxylate ions (SO₂²⁻) . Industrially, it is synthesized via hydrogen peroxide oxidation of thiourea or via chlorine dioxide-mediated reactions . Applications span textile processing (reductive bleaching), organic synthesis (e.g., nitro group reduction), and photoredox catalysis . Despite its utility, thiourea dioxide is banned in food products due to health risks, though illicit use in pasta bleaching has been reported .
Properties
IUPAC Name |
sulfonylmethanediamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O2S/c2-1(3)6(4)5/h2-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZCMNKCNXVTIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S(=O)=O)(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4189-44-0 | |
| Record name | 1-Sulfonylmethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4189-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiourea, S,S-dioxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K5BGH3NB3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Ammonium Bicarbonate as a Stabilizer
Advanced Industrial Protocols for Scalable Production
Continuous Reactor Systems
US4235812A describes a continuous process where pre-cooled thiourea (130 g/L) and HO (600 g/L) solutions are fed into a reactor with ammonium bicarbonate. Vigorous stirring ensures homogeneous mixing, while temperatures <10°C prevent thermal degradation. Crystallization is initiated by cooling to 0°C, followed by aging and centrifugal drying. This method achieves ≥99% purity at a throughput of 1 ton per batch, consuming 1 ton of thiourea and 3.4 tons of 30% HO.
Crystal Habit Modification
CN1193013C introduces organic polymers (e.g., polyvinylpyrrolidone) as crystal habit modifiers. Adding 0.005–2% modifier to the pre-reaction water alters crystal morphology, reducing agglomeration and improving filtration efficiency. Combined with stabilizers like organic phosphonic acid, this approach elevates purity to 99.5% while reducing drying time by 30%.
Alternative Preparation Routes
Ozone-Mediated Oxidation
Thiourea reacts with ozone in aqueous media to form thiourea dioxide, though this method is less common due to ozone’s handling challenges. Yields remain suboptimal (50–60%), and scalability is limited by ozone generation costs.
Calcium Cyanamide and Ammonium Sulfide Route
A niche method involves reacting calcium cyanamide (CaCN) with ammonium sulfide ((NH)S) and HO. While avoiding thiourea, this pathway introduces impurities like calcium sulfate, necessitating rigorous purification. Industrial adoption is minimal.
Comparative Analysis of Preparation Methods
| Method | Temperature | pH | Additive | Yield | Purity |
|---|---|---|---|---|---|
| HO + NHHCO | <10°C | 2–3 | Ammonium bicarbonate | 85–90% | ≥99% |
| HO + Na acetate | <15°C | 3–5 | Sodium acetate | 75–82% | 97–98% |
| Ozone oxidation | 20–25°C | 6–7 | None | 50–60% | 90–92% |
Mechanistic Insights and Side Reactions
The oxidation mechanism proceeds through a sulfinic acid intermediate ((NH)HN=CS(O)OH), which tautomerizes to thiourea dioxide in aqueous media. At pH <2, competing disulfide formation occurs:
Maintaining pH 3–5 and low temperatures suppresses this pathway, ensuring high selectivity .
Chemical Reactions Analysis
Oxidation Reactions
Thiourea dioxide acts as both an oxidizing agent and a substrate in redox processes:
Oxidation by Hydrogen Peroxide
Under acidic conditions (pH < 1), TDO reacts with HO to form formamidine disulfide dihydrochloride , which decomposes at neutral pH to thiourea, cyanamide, and sulfur . At pH 4.5–7.0, TDO hydrolyzes to sulfinate anion (SO) and urea, yielding a highly negative redox potential (−630 mV) :
Autocatalytic Oxidation with Periodate
In acidic media (pH 1.1–2.0), TDO reacts with periodate (IO) in an autocatalytic process. Iodine (I) forms after a time lag, driven by the generation of reactive intermediates like HSO and ClO . Aged TDO solutions exhibit faster reactivity due to tautomerization to aminoiminomethanesulfinic acid .
Metal-Independent Radical Generation
TDO reacts with HO to produce hydroxyl radicals (HO- ) without transition-metal catalysts, challenging its traditional role as a radical scavenger :
Reduction Reactions
TDO serves as a potent reducing agent in alkaline environments via sulfoxylate ion (SO) formation :
Reduction of Aromatic Nitro Compounds
TDO reduces nitroaldehydes and nitro ketones to nitroalcohols under mild conditions.
Metal Ion Reduction
-
Fe(III)EDTA → Fe(II)EDTA : Critical for NO removal processes; rate increases with pH and temperature.
-
Ni(II) in ammonia solutions : Mechanism shifts from sulfoxylic acid (low ethanol) to radical pathways (high ethanol).
Substitution Reactions
TDO is a sulfonyl group source in organic synthesis:
Decomposition Kinetics
TDO decomposition follows first-order kinetics, accelerating with pH :
| pH | Rate Constant (min⁻¹) | Half-Life (min) |
|---|---|---|
| 4.0 | 0.0023 | 301 |
| 7.0 | 0.015 | 46 |
| 8.0 | 0.028 | 25 |
Hydrolysis products include urea and sulfinate ions , with sulfinate contributing to reductive bleaching .
pH-Dependent Reactivity
-
Alkaline Conditions : Rapid decomposition to SO (active reductant) .
-
Acidic Conditions : Stabilizes TDO but promotes tautomerization to reactive forms .
Autocatalytic Pathways
In iodate and periodate reactions, HSO and ClO act as autocatalysts, shortening induction periods .
Table 1: Reaction Products Under Varying Conditions
| Reactants | pH | Major Products | Redox Potential (mV) |
|---|---|---|---|
| TDO + HO | 4.5 | Thiourea dioxide, urea | +191 → −637 |
| TDO + IO | 1.5 | I, NH, cyanamide | Autocatalytic |
| TDO + ClO | 7.0 | Sulfinate, urea, HO- | −120 → +258 |
Table 2: Kinetic Parameters for Oxidation by H2_22O2_22
| pH | k (M⁻¹s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| 4.0 | 0.12 | 45.2 |
| 6.0 | 0.87 | 32.1 |
| 8.0 | 2.34 | 28.7 |
Scientific Research Applications
Chemical and Industrial Applications
1.1 Reducing Agent in Textile and Dye Industries
Thiourea dioxide is widely used as a reducing agent in the dyeing industry, particularly for vat and sulfur dyes. Its ability to reduce these dyes facilitates their application on textiles, enhancing color vibrancy and stability. It is also utilized in the bleaching of wool and silk, as well as in the reduction cleaning of disperse dyes .
1.2 Pulp Bleaching and Paper Industry
In the paper industry, thiourea dioxide serves as a bleaching agent for pulp and is effective in deinking waste paper. Its environmental benefits, such as being a more eco-friendly alternative to sodium hydrosulfite, have led to increased adoption in this sector .
1.3 Catalyst in Organic Synthesis
Thiourea dioxide acts as a catalyst in various organic reactions. For example, it has been employed in the synthesis of 3,4-dihydropyrimidinones via the Biginelli reaction, showcasing its versatility as an organocatalyst . Additionally, it has been used for the oxidation of sulfides to sulfoxides under mild conditions .
Environmental Applications
2.1 Cleaning Agents
Recent studies have demonstrated the effectiveness of thiourea dioxide in cleaning applications. For instance, a chitosan-thiourea dioxide gel was developed for removing manganese stains from surfaces, proving to be highly effective due to its strong reducing capabilities .
2.2 Heavy Metal Recovery
Thiourea dioxide derivatives have been explored for their potential in recovering precious metals from industrial waste. Their ability to selectively bind with metals like cadmium has been investigated, indicating their utility in environmental remediation efforts .
Biological Applications
3.1 Antimicrobial Properties
Thiourea dioxide derivatives have shown promising antimicrobial activities against various pathogens. Research has indicated that certain thiourea compounds exhibit significant inhibition against gram-positive and gram-negative bacteria, highlighting their potential use in pharmaceuticals and agricultural applications .
3.2 Pharmaceutical Applications
In medicinal chemistry, thiourea compounds are being studied for their potential therapeutic effects. Some derivatives have demonstrated activity against cancer cells and other diseases, suggesting that thiourea-based compounds may serve as leads for new drug development .
Case Studies
Mechanism of Action
Thiourea dioxide exerts its effects primarily through its reducing properties. It can donate electrons to other molecules, facilitating reduction reactions. In the presence of water, it converts to formamidine sulfinic acid, which can further participate in various chemical reactions . The molecular targets and pathways involved include the reduction of nitro groups in aromatic compounds and the formation of sulfonyl groups in heteroaryl compounds .
Comparison with Similar Compounds
Comparison with Thiourea
Thiourea ((NH₂)₂CS) serves as the precursor to thiourea dioxide. Key differences include:
Thiourea dioxide’s sulfinic acid group enhances its reducing power compared to thiourea, enabling broader synthetic applications, such as the reduction of nitroketones to nitroalcohols with 80% yield . In contrast, thiourea derivatives are more commonly used in drug delivery (e.g., HIV treatment and antioxidants) .
Comparison with Sodium Dithionite
Sodium dithionite (Na₂S₂O₄) is another industrial reductant, but key distinctions exist:
Thiourea dioxide’s stability and lower environmental impact have led to its adoption over sodium dithionite in dyeing processes. For example, TDO achieves efficient reductive bleaching without generating hazardous byproducts like sulfur dioxide .
Comparison with Thiourea Trioxide
Thiourea trioxide ((NH₂)₂CSO₃) is an oxidation product of thiourea dioxide:
While thiourea dioxide participates in redox reactions (e.g., with iodine to form intermediates), thiourea trioxide is inert in such systems, limiting its utility in reduction chemistry .
Biological Activity
Thiourea dioxide (TUD), a derivative of thiourea, has gained attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and various applications in medicine and agriculture, supported by recent research findings and case studies.
Overview of Thiourea Dioxide
Thiourea dioxide is recognized for its oxidative properties, which make it a valuable reagent in organic synthesis. Its structure allows for interactions with various biological targets, leading to a range of therapeutic effects. The compound is primarily studied for its antioxidant , antimicrobial , anticancer , and anti-inflammatory activities.
1. Antioxidant Activity
Thiourea dioxide exhibits significant antioxidant properties. Research indicates that it can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. For instance, a study reported an IC50 value of 52 µg/mL against ABTS free radicals and 45 µg/mL in the DPPH assay for a synthesized thiourea derivative . These findings suggest that TUD could be beneficial in preventing oxidative damage associated with various diseases.
2. Antimicrobial Activity
TUD and its derivatives have demonstrated potent antimicrobial effects against a variety of pathogens. The compound has been tested against both gram-positive and gram-negative bacteria, as well as fungi:
In vitro studies have shown that TUD derivatives can inhibit the growth of these microorganisms at varying concentrations, making them potential candidates for developing new antimicrobial agents.
3. Anticancer Activity
The anticancer potential of thiourea dioxide is particularly noteworthy. Several studies have documented its efficacy against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver cancer) | 4.8 | Inhibition of mitogen-activated protein kinase (MK-2) |
| MCF-7 (breast cancer) | 10-20 | Induction of apoptosis and cell cycle arrest |
| A549 (lung cancer) | <20 | Disruption of microtubule assembly |
Research indicates that TUD can influence multiple pathways involved in cancer progression, including angiogenesis and cell signaling pathways . Compounds derived from TUD have shown promising results in preclinical trials, suggesting their potential as chemotherapeutic agents.
Case Study 1: Anticancer Efficacy
In a recent study, novel thiourea derivatives were synthesized and evaluated for their anticancer activity against various cell lines. Compounds demonstrated IC50 values ranging from 3 to 14 µM, targeting specific molecular pathways involved in cancer development . Notably, a bis-thiourea structure showed efficacy against human leukemia cell lines with an IC50 as low as 1.50 µM.
Case Study 2: Antimicrobial Properties
A series of thiourea derivatives were tested for their antimicrobial properties against common pathogens. The results indicated that certain derivatives exhibited enhanced inhibitory effects compared to standard antibiotics . This highlights the potential of TUD-based compounds in addressing antibiotic resistance.
The biological activities of thiourea dioxide can be attributed to several mechanisms:
- Antioxidant Mechanism : TUD acts as a reducing agent, neutralizing free radicals and protecting cellular components from oxidative damage.
- Antimicrobial Mechanism : It disrupts microbial cell membranes and inhibits essential metabolic processes within pathogens.
- Anticancer Mechanism : TUD derivatives may induce apoptosis in cancer cells by activating caspases and inhibiting key enzymes involved in cell proliferation.
Q & A
Q. What are the established methods for synthesizing thiourea dioxide, and how do reaction conditions influence yield and purity?
Thiourea dioxide is typically synthesized via oxidation of thiourea using hydrogen peroxide (H₂O₂) or chlorine dioxide. The reaction equation is: Key factors affecting yield include stoichiometric ratios, temperature control (to avoid decomposition), and pH adjustments. Purity can be optimized by post-synthesis crystallization in aqueous media .
Q. How does thiourea dioxide function as a reducing agent in experimental settings, and what parameters optimize its efficiency?
Thiourea dioxide acts as a strong reductant due to its high reduction potential (-1.21 V at pH 12) and slow reduction rate, making it suitable for controlled reactions. Optimal efficiency is achieved at 1 g/L concentration, with temperature (50–80°C) and pH (alkaline conditions) being critical. Over-concentration (>1 g/L) leads to stripping behavior, reducing efficacy .
Q. What are the key safety and storage considerations when handling thiourea dioxide in laboratory environments?
While non-toxic, thiourea dioxide is a skin/mucous membrane irritant. Store in airtight containers at <25°C, away from moisture and oxidizers. Decomposition releases H₂S and NH₃, requiring ventilation. Safety protocols include PPE (gloves, goggles) and spill management with inert absorbents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported optimal concentrations of thiourea dioxide for reduction reactions, considering factors like temperature and pH?
Contradictions arise from interaction effects between concentration, temperature, and pH. Use factorial design experiments to isolate variables. For example, Pareto charts and 3D surface plots reveal that 1 g/L at 80°C (pH 12) maximizes staining efficiency, while higher concentrations (>1.5 g/L) degrade performance due to oxidative stripping .
Q. What mechanistic insights explain thiourea dioxide's role as an organocatalyst in multicomponent reactions, and how does its performance compare to thiourea?
Thiourea dioxide acts as a Brønsted acid catalyst, stabilizing intermediates via hydrogen bonding. Compared to thiourea, it offers higher yields (85–92% vs. 60–75%) in one-pot heterocyclic syntheses due to enhanced solubility in polar solvents and recyclability (retains >90% activity after 5 cycles) .
Q. What experimental approaches are recommended for analyzing the decomposition kinetics of thiourea dioxide under varying aerobic/anaerobic and pH conditions?
Decomposition pathways involve C–S bond cleavage and sulfoxylate formation. Use UV-Vis spectroscopy to monitor reaction progress. Under anaerobic alkaline conditions, pseudo-first-order kinetics apply, with rate constants determined via mathematical modeling (e.g., Arrhenius plots). Aerobic conditions introduce competing oxidation pathways, requiring mass spectrometry for intermediate identification .
Q. How can computational methods like DFT be applied to predict the electronic and optical properties of thiourea dioxide, and what are the implications for material science applications?
Density Functional Theory (DFT) simulations using GGA/LDA approximations reveal a bandgap of \sim3.2 eV, classifying thiourea dioxide as an insulator. Calculated absorption spectra show excitonic peaks at 4.5–5.5 eV, suggesting potential in UV-shielding materials. Charge distribution analysis highlights sulfur’s role in redox activity, guiding catalyst design .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
